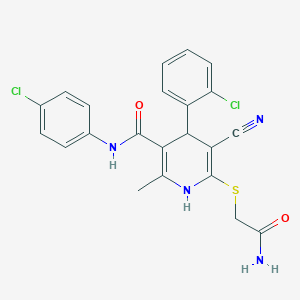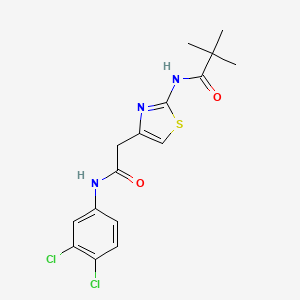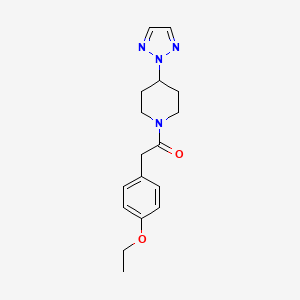
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to exhibit potent activity against various kinases, including the Bruton’s tyrosine kinase (BTK).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Govindhan et al. (2017) detailed the synthesis of a compound closely related to the one , using a click chemistry approach. The compound was characterized using IR, NMR, MS, and single crystal XRD analysis. Hirshfeld surfaces computational method was used to analyze the intercontacts in the crystal structure (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
- Another study focused on the electrochemical synthesis of new substituted phenylpiperazine derivatives in aqueous solutions, showing a green and efficient method for producing related compounds (Nematollahi & Amani, 2011).
Biological Activities and Applications
- The antimicrobial activities of some new 1,2,4-triazole derivatives were investigated, revealing that certain derivatives exhibit good to moderate activities against various microorganisms. This indicates potential applications in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
- Synthesis and fungicidal activity of certain triazole derivatives were explored, demonstrating that some compounds possess moderate to excellent fungicidal properties against specific fungi, suggesting their use in agriculture for protecting crops (Mao, Song, & Shi, 2013).
- The wound-healing potential of certain ethanone derivatives was evaluated in vivo, showing significant healing effects in treated groups. This highlights the potential for these compounds in medical applications related to wound care (Vinaya, Naika, Kumar, Prasad, Chandrappa, Ranganatha, & Krishna, 2009).
Molecular Docking and Structural Analysis
- Molecular docking studies were conducted to understand the interaction of synthesized molecules with carrier proteins, providing insights into their pharmacokinetics and potential biological applications (Govindhan et al., 2017).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKZTMYRHEJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)
![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)
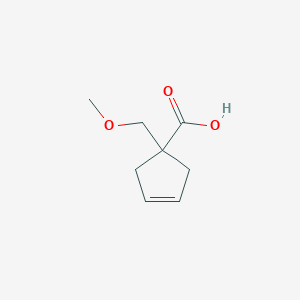
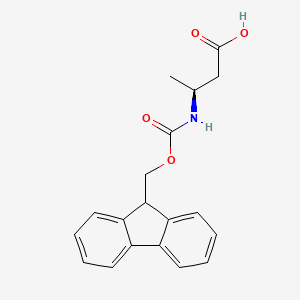

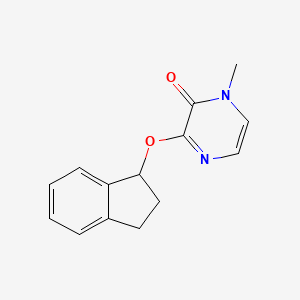
![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)
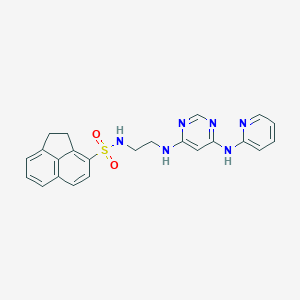
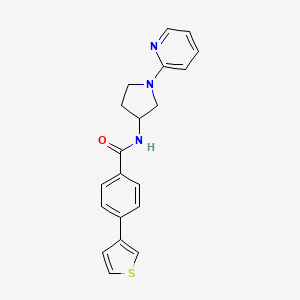
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
